
(R)-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with both an aminopropyl group and a trifluoromethyl group attached to a phenyl ring, making it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminopropyl Intermediate: The starting material, 3-(trifluoromethyl)benzaldehyde, undergoes a reductive amination reaction with 1-aminopropane in the presence of a reducing agent such as sodium cyanoborohydride.
Coupling Reaction: The resulting intermediate is then coupled with 3-(trifluoromethyl)phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aminopropyl derivatives.
科学研究应用
Chemistry
In chemistry, ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its trifluoromethyl group is particularly useful in NMR spectroscopy for tracking molecular interactions.
Medicine
In medicinal chemistry, ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is investigated for its potential as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity. It may also be used in the production of specialty chemicals.
作用机制
The mechanism of action of ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
相似化合物的比较
Similar Compounds
- ®-(3-(1-aminopropyl)phenyl)(4-(trifluoromethyl)phenyl)methanone hydrochloride
- ®-(3-(1-aminopropyl)phenyl)(3-(difluoromethyl)phenyl)methanone hydrochloride
- ®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)ethanone hydrochloride
Uniqueness
®-(3-(1-aminopropyl)phenyl)(3-(trifluoromethyl)phenyl)methanone hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituent positions or types.
属性
分子式 |
C17H16F3NO |
|---|---|
分子量 |
307.31 g/mol |
IUPAC 名称 |
[3-[(1R)-1-aminopropyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C17H16F3NO/c1-2-15(21)11-5-3-6-12(9-11)16(22)13-7-4-8-14(10-13)17(18,19)20/h3-10,15H,2,21H2,1H3/t15-/m1/s1 |
InChI 键 |
RYKFETRNRBMIRJ-OAHLLOKOSA-N |
手性 SMILES |
CC[C@H](C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
规范 SMILES |
CCC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


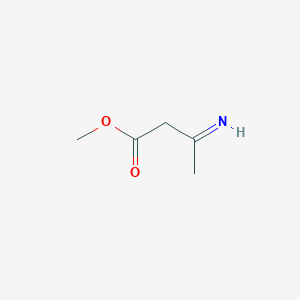
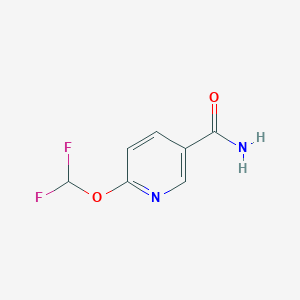
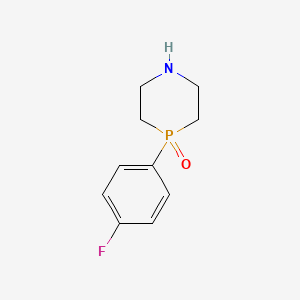
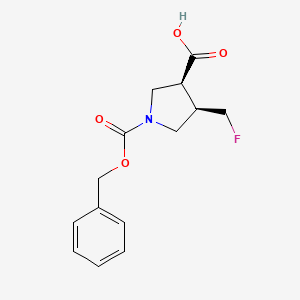
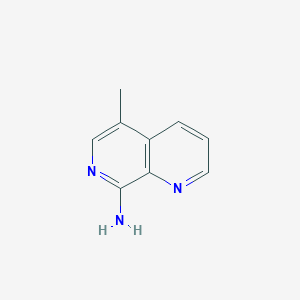
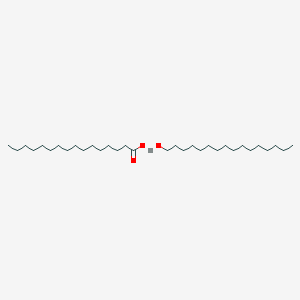
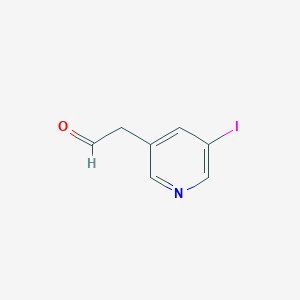


![tert-butyl 3a-(hydroxymethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B13122931.png)
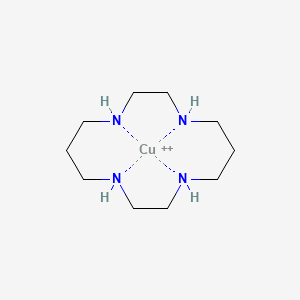
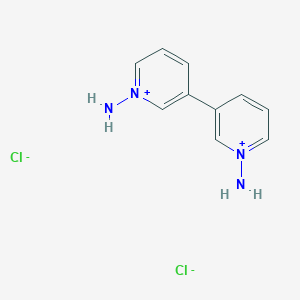
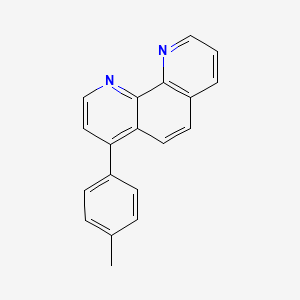
![benzyl (1R,5S)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13122948.png)
